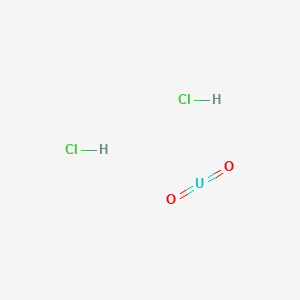
dioxouranium;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxouranium dihydrochloride is a chemical compound with the molecular formula H₂Cl₂O₂U It is a complex of uranium in its +6 oxidation state, commonly referred to as uranyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dioxouranium dihydrochloride can be synthesized through the reaction of uranyl acetate dihydrate with hydrochloric acid. The reaction typically involves dissolving uranyl acetate in water, followed by the addition of hydrochloric acid to precipitate the dioxouranium dihydrochloride. The reaction conditions, such as temperature and concentration, can be adjusted to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of dioxouranium dihydrochloride involves similar principles but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the compound meets the required standards for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: Dioxouranium dihydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The uranyl ion (UO₂²⁺) can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher states under specific conditions.
Substitution Reactions: The compound can undergo ligand exchange reactions, where the chloride ions can be replaced by other ligands, such as organic molecules or other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc or iron powder can be used.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, reduction of dioxouranium dihydrochloride can yield lower oxidation state uranium compounds, while substitution reactions can produce various uranyl complexes with different ligands .
Aplicaciones Científicas De Investigación
Dioxouranium dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dioxouranium dihydrochloride involves its ability to form stable complexes with various ligands. The uranyl ion (UO₂²⁺) has a high affinity for oxygen and nitrogen donor atoms, allowing it to interact with a wide range of molecules. This property is exploited in its applications in catalysis, where it can facilitate various chemical reactions by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Uranyl Nitrate (UO₂(NO₃)₂): Similar to dioxouranium dihydrochloride, uranyl nitrate is used in the preparation of uranium compounds and has applications in nuclear fuel processing.
Uranyl Acetate (UO₂(CH₃COO)₂): This compound is commonly used in electron microscopy as a staining agent due to its ability to bind to biological tissues.
Uranyl Sulfate (UO₂SO₄): Used in the nuclear industry and in research related to uranium chemistry.
Uniqueness: Dioxouranium dihydrochloride is unique in its specific reactivity and the types of complexes it can form. Its chloride ligands can be easily substituted, making it a versatile starting material for synthesizing a wide range of uranyl complexes. This versatility, combined with its relatively straightforward synthesis, makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
Cl2H2O2U |
|---|---|
Peso molecular |
342.95 g/mol |
Nombre IUPAC |
dioxouranium;dihydrochloride |
InChI |
InChI=1S/2ClH.2O.U/h2*1H;;; |
Clave InChI |
BKKYZQUZUALAAB-UHFFFAOYSA-N |
SMILES canónico |
O=[U]=O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


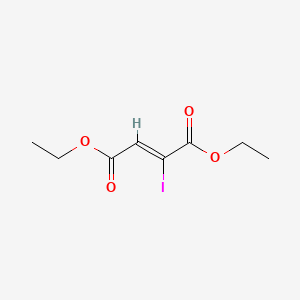

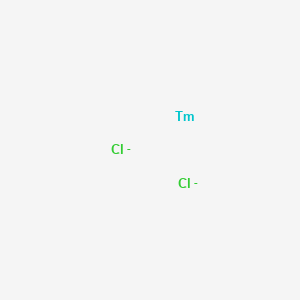
![N-[4-Methyl-7-methoxycoumarin]-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13740937.png)
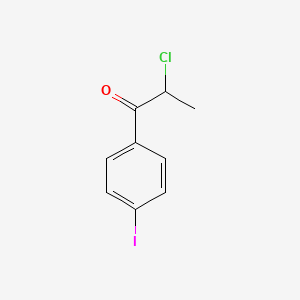
![3-Azatridecacyclo[16.13.1.116,19.02,4.05,30.07,28.09,27.011,25.014,24.020,31.021,29.022,26.023,33]tritriaconta-1(31),5(30),6,9(27),10,12,14,16(33),18(32),19,21,23,25,28-tetradecaene](/img/structure/B13740945.png)

![(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate](/img/structure/B13740956.png)
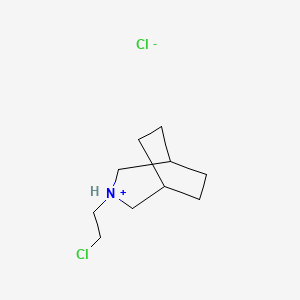
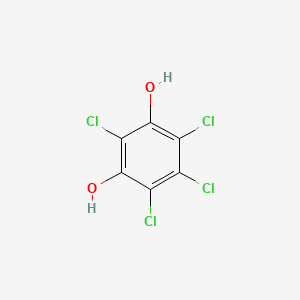


![1,3-Diazadicyclobuta[def,jkl]biphenylene](/img/structure/B13741010.png)

